An In-Depth Technical Guide to L-Valyl-L-Tyrosinamide Hydrochloride (H-Val-Tyr-NH2 HCl)
An In-Depth Technical Guide to L-Valyl-L-Tyrosinamide Hydrochloride (H-Val-Tyr-NH2 HCl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Valyl-L-Tyrosinamide Hydrochloride (H-Val-Tyr-NH2 HCl) is a dipeptide amide of significant interest in the fields of biochemistry and pharmaceutical sciences. Comprising the amino acids L-valine and L-tyrosine with a C-terminal amide, this molecule serves as a valuable building block in peptide synthesis and holds potential for various therapeutic applications. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis and characterization, and a discussion of its potential applications in research and drug development.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of H-Val-Tyr-NH2 HCl is essential for its effective application in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C14H22ClN3O3 | |
| Molecular Weight | 315.79 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water, methanol (sparingly), and DMSO (slightly).[1] | |
| Storage | Should be stored in a cool, dry, and dark place.[1] |
Synthesis of H-Val-Tyr-NH2 HCl
The synthesis of H-Val-Tyr-NH2 HCl is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This method offers high yields and purity by anchoring the growing peptide chain to a solid support, which simplifies the purification process.[2] The use of Rink Amide resin is particularly suitable for the synthesis of C-terminal peptide amides.[3]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of H-Val-Tyr-NH2 HCl on a Rink Amide resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Tyr(tBu)-OH (Fmoc-L-tyrosine with tert-butyl protected side chain)
-
Fmoc-Val-OH (Fmoc-L-valine)
-
Rink Amide resin[4]
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[5]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.[6]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.[7]
-
First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):
-
Dissolve Fmoc-Tyr(tBu)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.[8]
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling (Fmoc-Val-OH):
-
Repeat the Fmoc deprotection step as described in step 2.
-
Couple Fmoc-Val-OH using the same procedure as in step 3.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal valine residue as described in step 2.
-
Cleavage from Resin:
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9]
-
Lyophilize the pure fractions to obtain H-Val-Tyr-NH2 HCl as a white powder.
-
Synthesis Workflow Diagram
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for H-Val-Tyr-NH2 HCl.
Characterization of H-Val-Tyr-NH2 HCl
The identity and purity of the synthesized H-Val-Tyr-NH2 HCl should be confirmed using a combination of analytical techniques.
Analytical Techniques
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the synthesized peptide.[10] A gradient of acetonitrile in water with 0.1% TFA is typically used as the mobile phase. The retention time and peak area are used to determine the purity of the sample.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the dipeptide amide.[11][12] The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the protonated molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the dipeptide amide.[13][14] The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed structural information. Two-dimensional NMR techniques like COSY and HSQC can be employed for unambiguous signal assignment.[15]
Potential Applications in Research and Drug Development
While specific biological activities of H-Val-Tyr-NH2 HCl are not extensively documented, the parent dipeptide, Val-Tyr, has been shown to possess antihypertensive properties.[16][17][18] This suggests that H-Val-Tyr-NH2 HCl could serve as a lead compound or a synthon for the development of novel therapeutic agents.
Potential Research Areas
-
Prodrug Development: The C-terminal amide may alter the pharmacokinetic profile of the Val-Tyr dipeptide, potentially improving its stability and bioavailability. Further research is warranted to investigate if H-Val-Tyr-NH2 HCl acts as a prodrug that is converted to the bioactive Val-Tyr in vivo.
-
Peptide-Based Drug Delivery: Dipeptides are sometimes used as carriers to enhance the absorption of poorly permeable drugs.[19] The potential of H-Val-Tyr-NH2 HCl as a carrier moiety could be explored.
-
Enzyme Inhibition Studies: Given the antihypertensive activity of Val-Tyr, it is plausible that H-Val-Tyr-NH2 HCl could also interact with the angiotensin-converting enzyme (ACE) or other enzymes involved in blood pressure regulation.[20]
Conceptual Pathway for Application
Caption: Potential research and development pathways for H-Val-Tyr-NH2 HCl.
Conclusion
L-Valyl-L-Tyrosinamide Hydrochloride is a dipeptide amide with well-defined physicochemical properties. Its synthesis via Solid-Phase Peptide Synthesis is a robust and efficient method, and its structure and purity can be rigorously confirmed through standard analytical techniques. While its specific biological functions are yet to be fully elucidated, its relationship to the antihypertensive dipeptide Val-Tyr makes it a compound of interest for further investigation in drug discovery and development. This guide provides a solid foundation for researchers and scientists to work with and explore the potential of H-Val-Tyr-NH2 HCl.
References
-
Peptide Cleavage from Resin Protocol. CDN.
-
Efficient Purification of Synthetic Peptides at High and Low pH. Agilent.
-
Peptide Synthesis. Bio-protocol.
-
How to Synthesize a Peptide. AAPPTec.
-
Cleavage from Rink Amide Resin. Aapptec Peptides.
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Phenomenex.
-
Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education.
-
The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates. PubMed.
-
HPLC Analysis and Purification of Peptides. PMC.
-
Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Pendidikan Kimia.
-
Peptide Purification. AAPPTec.
-
HPLC of Peptides and Proteins. SpringerLink.
-
Rink Amide Resin, MBHA Resin. Applied Polytech.
-
Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
-
C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. PubMed.
-
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). PMC.
-
Resins for the Synthesis of Peptide Amide by Fmoc Chemistry. Glycopep.
-
Peptide Resin Loading Protocols. Sigma-Aldrich.
-
Complete NMR assignment for 275 of the most common dipeptides in intrinsically disordered proteins. bioRxiv.
-
What Is Peptide Mass Spectrometry Identification. MtoZ Biolabs.
-
H-TYR-NH2 HCL CAS#: 4985-46-0. ChemicalBook.
-
Val-Tyr as a natural antihypertensive dipeptide can be absorbed into the human circulatory blood system. PubMed.
-
Antihypertensive mechanism of the dipeptide Val-Tyr in rat aorta. ResearchGate.
-
Antihypertensive mechanism of the dipeptide Val-Tyr in rat aorta. Ovid.
-
Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Chemistry Portal.
-
Tissue distribution of antihypertensive dipeptide, Val-Tyr, after its single oral administration to spontaneously hypertensive rats. PubMed.
-
Peptide NMR Analysis Services. Triclinic Labs.
-
Dipeptide Masses. University of Bristol.
-
7.5 High Resolution NMR Spectroscopy. Peptide Synthesis.
-
Binding interaction profile of Asp-Trp and Val-Tyr peptides from... ResearchGate.
-
Dipeptide Syntheses via Activated α-‐Aminoesters. Organic Syntheses.
-
The Mass Spectra of Dipeptides. Journal of the American Chemical Society.
-
Val-Tyr-Val. PubChem.
-
H-D-VAL-NH2 HCL 133170-58-8 wiki. Guidechem.
-
H-L-Tyr-NH2 Hydrochloride. Santa Cruz Biotechnology.
-
Val-Tyr. PubChem.
-
Analyzing crude peptide samples by Mass Spectrometry: what are the options. Biotage.
-
Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration Publishing.
-
Synthesis of L-cyclic tetrapeptides by backbone amide activation CyClick strategy. The Raj Group.
-
Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
-
H-D-VAL-NH2 HCL CAS#: 133170-58-8. ChemWhat.
-
H-Val-NH2·HCl CAS No 3014-80-0 for Amino Acids Derivatives White powder Purity 98%. OK-CHEM.
-
H-Tyr-D-Ala-Phe-Glu-D-Val-Val-Gly-NH2. PubChem.
-
[Synthesis and biological activity of some Val(Ala)-Tyr and Val-Tyr-Tyr peptides]. PubMed.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. appliedpolytech.com [appliedpolytech.com]
- 4. glycopep.com [glycopep.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. peptide.com [peptide.com]
- 7. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. peptide.com [peptide.com]
- 10. renyi.hu [renyi.hu]
- 11. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 12. biotage.com [biotage.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 16. Val-Tyr as a natural antihypertensive dipeptide can be absorbed into the human circulatory blood system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tissue distribution of antihypertensive dipeptide, Val-Tyr, after its single oral administration to spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Synthesis and biological activity of some Val(Ala)-Tyr and Val-Tyr-Tyr peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
